molecular formula C17H18O6 B13836716 (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol

(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol

Cat. No.: B13836716
M. Wt: 318.32 g/mol
InChI Key: MPBIWBGTEYMVRN-KRWDZBQOSA-N
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Description

The compound “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[104002,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” is a complex organic molecule with multiple functional groups It is characterized by its tricyclic structure and the presence of hydroxyl, methoxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” can be achieved through a multi-step organic synthesis process. The starting materials and reagents required for the synthesis would depend on the specific synthetic route chosen. Common steps may include:

  • Formation of the tricyclic core structure through cyclization reactions.
  • Introduction of hydroxyl and methoxy groups through nucleophilic substitution or addition reactions.
  • Oxidation or reduction reactions to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

The compound “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for substitution reactions, such as alkoxides or amines.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the oxo group could yield secondary alcohols.

Scientific Research Applications

The compound “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with effects on cellular processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

  • Binding to enzymes or receptors and modulating their activity.
  • Interacting with cellular membranes and altering their properties.
  • Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” may include other tricyclic compounds with hydroxyl, methoxy, and oxo groups. Examples could include:

  • Tricyclic antidepressants.
  • Tricyclic diterpenoids.
  • Tricyclic lactones.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its tricyclic structure. This combination may confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol

InChI

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3/t17-/m0/s1

InChI Key

MPBIWBGTEYMVRN-KRWDZBQOSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@@](COC3=C2C=CC(=C3)O)(CO)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O

Origin of Product

United States

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